molecular formula C9H14O3 B13170575 Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13170575
M. Wt: 170.21 g/mol
InChI Key: DAMNPKYHLBABJR-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1-oxaspiro[23]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a six-membered oxane ring and a three-membered cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carbonitrile with ethyl chloroformate in the presence of a base such as lithium diisopropylamide (LDA). The reaction proceeds through the formation of an intermediate spirooxirane, which undergoes ring-opening to yield the desired spirocyclic ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds, such as:

This compound is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 4-methyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-11-8(10)7-9(12-7)5-4-6(9)2/h6-7H,3-5H2,1-2H3

InChI Key

DAMNPKYHLBABJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC2C

Origin of Product

United States

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